2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NOS/c1-14-8-6-7(4-5-13)2-3-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCPMZSLAPJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile typically involves:
- Functionalization of a methoxy-substituted phenyl ring.
- Introduction of the difluoromethylsulfanyl group (-SCF₂H).
- Attachment of the acetonitrile side chain.
The synthetic route often starts from appropriately substituted phenyl precursors, followed by nucleophilic substitution or coupling reactions to install the difluoromethylsulfanyl substituent and subsequent cyanomethylation.
Key Synthetic Steps and Conditions
While specific literature directly detailing the synthesis of this exact compound is limited, patent literature and related synthetic methods provide insight into applicable strategies:
Installation of Difluoromethylsulfanyl Group
- The difluoromethylsulfanyl group can be introduced via nucleophilic substitution using difluoromethylthiolating agents or difluoromethylsulfanyl precursors under controlled conditions.
- Solvents such as acetonitrile or isobutyronitrile are preferred due to their ability to dissolve reactants and withstand elevated temperatures without decomposition.
- Catalysts such as palladium complexes may be employed in coupling reactions to facilitate the attachment of sulfur-containing groups to aromatic rings.
Purification and Isolation
- Crystallization is the preferred purification method to avoid chromatographic steps, enhancing scalability and technical applicability.
- Temperature control during crystallization (cooling to 0–5 °C) and washing with cold ethyl acetate is standard to obtain pure crystalline product.
- Drying under nitrogen atmosphere at moderate temperatures (around 45 °C) ensures removal of solvents without decomposition.
Example Process from Patent Literature
An example process, adapted from analogous compound synthesis in patent WO2006133822A1, includes:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Suspension of substituted aniline in isobutyronitrile under nitrogen | Room temperature, inert atmosphere | Prevents oxidation |
| 2 | Addition of triethylamine, palladium catalyst, phosphine ligand, and methyl acrylate | Stirring at 90–100 °C for 22 h | Facilitates Heck reaction |
| 3 | Cooling and addition of water, phase separation | 40 °C to room temperature | Extraction of product |
| 4 | Drying organic phase over sodium sulfate, concentration | Rotary evaporation | Prepares for next step |
| 5 | Dissolution in ethanol and evaporation to foam | Room temperature | Intermediate isolation |
| 6 | Treatment with sodium hydroxide in 1,4-dioxane | Stirring at room temperature for 18 h | Hydrolysis or further functionalization |
| 7 | Phase separation, pH adjustment with HCl, crystallization | Stirring up to 1 week at room temperature, cooling to 0–5 °C | Product crystallization |
| 8 | Filtration, washing, and drying | 45 °C under nitrogen | Final product isolation |
This sequence highlights the importance of controlled reaction environments, use of inert atmosphere, and careful pH adjustments to optimize yield and purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Solvent | Acetonitrile, isobutyronitrile, 1,4-dioxane | Good solubility, thermal stability |
| Temperature | 40 °C to reflux (80–100 °C) | Optimizes reaction rate and selectivity |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Catalysts | Palladium complexes, phosphine ligands | Facilitates coupling and substitution reactions |
| Reaction Time | 12–48 hours | Ensures completion of multi-step reactions |
| pH Adjustment | Acid/base titration (pH 7–14) | Controls crystallization and product stability |
| Purification | Crystallization, filtration, washing | Removes impurities, isolates pure compound |
| Drying Conditions | 45 °C under nitrogen | Removes solvents without decomposition |
Research Findings and Optimization Notes
- Use of acetonitrile as a solvent is preferred due to its polarity and ability to dissolve both organic and inorganic reagents effectively, enhancing reaction kinetics.
- Avoidance of chromatographic purification by employing crystallization techniques improves scalability and reduces costs.
- The reaction sequence benefits from inert atmosphere conditions to prevent oxidation of sensitive sulfur-containing intermediates.
- Prolonged stirring and controlled cooling during crystallization improve crystal quality and yield.
- Base-mediated racemization or hydrolysis steps can be performed in 1,4-dioxane or similar solvents to achieve desired stereochemical or functional group transformations.
Chemical Reactions Analysis
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and difluoromethyl positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with various biomolecules. Key areas of focus include:
- Anticancer Activity : Research indicates that compounds with difluoromethyl substitutions can exhibit enhanced potency against certain cancer cell lines. The difluoromethyl group may influence the binding affinity to molecular targets involved in cancer pathways.
- Antimicrobial Properties : Preliminary studies suggest that 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Siderophore Activity : The compound's structural features allow it to function as a siderophore, which can bind iron effectively. This property is crucial in developing treatments for iron deficiency-related conditions.
Material Science
In material science, the unique properties of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile are being explored for:
- Fluorinated Polymers : The incorporation of difluoromethyl groups into polymers can enhance their thermal stability and chemical resistance, making them suitable for advanced applications in coatings and electronics.
- Nanocomposites : Research is ongoing into the use of this compound in creating nanocomposites with enhanced mechanical properties and conductivity, particularly for electronic applications.
Biochemistry
The biochemical implications of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile are significant:
- Protein Interactions : Studies have shown that this compound can bind to specific proteins or enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. Understanding these interactions is vital for elucidating its biological activity and therapeutic potential.
- Enzyme Inhibition : Its structural characteristics suggest potential as an enzyme inhibitor, which could be beneficial in designing drugs that target specific metabolic pathways.
Case Study 1: Anticancer Activity
A recent study examined the effects of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the difluoromethyl group enhances its cytotoxic effects compared to similar compounds without this modification.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition at low concentrations (5–15 µg/mL), indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the methoxy group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorine and Methoxy Substitutions
- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1): Structural difference: A single fluorine atom replaces the difluoromethylsulfanyl group at the para-position. Impact: Reduced steric bulk and electron-withdrawing effects compared to the difluoromethylsulfanyl substituent. Applications: Primarily used in small-molecule drug discovery due to its simpler synthesis and lower molecular weight (165.16 g/mol vs. ~233.24 g/mol for the target compound).
2-[4-(Benzyloxy)-3-methoxyphenyl]acetonitrile (Compound 40 in ):
Sulfanyl-Containing Analogs
2-[(4-Fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS, MW 167.20 g/mol):
- Structural difference : A single fluorine atom on the phenyl ring and a simpler sulfanyl group.
- Impact : Lacking the difluoromethyl group, this compound exhibits lower electron-withdrawing effects and reduced metabolic stability. The sulfur atom retains nucleophilic reactivity, but the absence of difluorination limits its use in fluorinated drug candidates .
-
- Structural difference : A complex sulfanyl-acetonitrile derivative with extended conjugation and tert-butyldiphenylsilyl protecting groups.
- Impact : The bulky silyl groups and extended π-system differentiate its applications in materials science (e.g., organic electronics) rather than pharmaceuticals .
Hydroxyphenyl Analogs
- 2-(4-Hydroxyphenyl)acetonitrile (Compound 8 in ): Structural difference: A hydroxyl group replaces both the methoxy and difluoromethylsulfanyl groups. Impact: Increased polarity and hydrogen-bonding capacity, making it less suitable for lipid bilayer penetration.
Physicochemical and Reactivity Comparison
Research Findings and Limitations
- Synthetic Utility: The difluoromethylsulfanyl group in the target compound enhances stability against oxidative metabolism compared to non-fluorinated sulfanyl analogs, a critical feature in prolonged-action pharmaceuticals .
- Biological Activity: While structurally similar compounds like 2-(4-hydroxyphenyl)acetonitrile exhibit antimicrobial properties, the target compound’s bioactivity remains underexplored.
- Limitations : Current literature lacks direct comparative studies on reaction kinetics or biological efficacy. Further research is needed to quantify solubility, stability, and toxicity relative to analogs.
Notes
- Synthetic methodologies for difluoromethylsulfanyl-containing compounds are less established than those for fluorine or methoxy derivatives, posing challenges in scalability .
Biological Activity
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile is a synthetic organic compound with the molecular formula C10H9F2NOS and a molecular weight of 229.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The compound features a difluoromethyl group and a methoxyphenyl moiety, which are significant for its chemical reactivity and biological interactions. The structural representation is as follows:
- Chemical Formula : C10H9F2NOS
- Molecular Weight : 229.25 g/mol
- IUPAC Name : 2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile
Research indicates that 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile interacts with various biomolecules, potentially influencing disease pathways. The mechanisms of action may include:
- Binding to Proteins : The compound may engage in non-covalent interactions such as hydrogen bonding and π-π stacking with specific proteins or enzymes, which is crucial for its biological activity.
- Antiproliferative Effects : Similar compounds with fluorinated groups have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound may exhibit similar properties.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile:
- Anticancer Activity : A study highlighted that fluorinated derivatives of benzothiazoles possess potent antiproliferative effects against cancer cells, indicating that modifications like difluoromethylation can enhance activity against specific targets in cancer therapy .
- Structure-Activity Relationship (SAR) : SAR analyses suggest that the presence of electronegative groups, such as difluoromethyl, is essential for eliciting antiproliferative activity. The unique substitution patterns influence the interaction with cellular targets .
- Comparative Analysis : A comparative study of similar compounds revealed that those with difluoromethyl substitutions showed enhanced reactivity and biological activity compared to their non-fluorinated counterparts .
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile | Difluoromethyl group | Potential anticancer activity | TBD |
| 2-{4-(Trifluoromethyl)sulfanyl}-3-methoxyphenylacetonitrile | Trifluoromethyl group | Moderate anticancer effects | TBD |
| 2-{4-(Methylthio)-3-methoxyphenyl}acetonitrile | Methylthio group | Lower biological activity | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving precursors like 4-[(difluoromethyl)sulfanyl]-3-methoxyphenyl halides. Optimization involves adjusting catalysts (e.g., copper or palladium-based systems), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the difluoromethylsulfanyl (-S-CFH) and methoxy (-OCH) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the acetonitrile carbon appears at ~115–120 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from fluorine atoms.
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2240 cm and sulfanyl groups (C-S) near 650 cm .
Advanced Research Questions
Q. How does the difluoromethylsulfanyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The -S-CFH group acts as an electron-withdrawing substituent, enhancing electrophilic aromatic substitution reactivity. However, steric hindrance may reduce coupling efficiency in Suzuki-Miyaura reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while controlled experiments with varying catalysts (e.g., Pd(PPh)) and ligands are recommended to assess regioselectivity .
Q. What experimental designs are appropriate for studying environmental degradation pathways of this compound?
- Methodological Answer : Use OECD Guideline 307 for aerobic/anaerobic soil degradation studies. Key parameters:
- Abiotic Degradation : Hydrolysis at pH 4–9, photolysis under UV light (λ = 254–365 nm).
- Biotic Degradation : Microbial consortia from contaminated soils, with LC-MS/MS to track metabolites like sulfoxide or demethylated derivatives. Include controls with autoclaved soil to distinguish biotic/abiotic pathways .
Q. How can researchers address contradictions in reported yields or purity across studies?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent purification methods. Validate purity via orthogonal techniques (e.g., GC-MS and elemental analysis). Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and document batch-to-batch variability .
Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes (e.g., cytochrome P450) to assess binding affinities. Pair with MD simulations (GROMACS) to evaluate stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. How can the compound’s ecotoxicological impact be assessed across trophic levels?
- Methodological Answer : Follow tiered testing:
- Acute Toxicity : Daphnia magna (OECD 202) and algae (OECD 201) for EC values.
- Chronic Toxicity : Fish embryo assays (OECD 236) to assess developmental effects.
- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask methods. Correlate with BCF (bioconcentration factor) predictions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its nitrile group (potential cyanide release) and toxicity (GHS Category III), use fume hoods, nitrile gloves, and emergency eyewash stations. Store at 0–6°C in amber glass vials to prevent photodegradation. Monitor air quality with FTIR or gas detectors for HCN .
Methodological Resources
- Experimental Design : Randomized block designs with split-split plots are recommended for multifactorial studies (e.g., varying reaction conditions or environmental parameters) .
- Data Analysis : Use ANOVA for yield comparisons and principal component analysis (PCA) for spectral/metabolite datasets. Address outliers via Grubbs’ test .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
